Dibenzo[b,f][1,4,5]oxadiazepine

Molecular Photoswitches Photoisomerization Quantum Yield Bioorthogonal Click Chemistry

Dibenzo[b,f][1,4,5]oxadiazepine (DBOD, CAS 257-09-0) is a tricyclic heterocycle featuring a seven-membered oxadiazepine ring fused to two benzene rings (molecular formula C12H8N2O, molecular weight 196.20 g/mol). It belongs to the dibenzo-fused seven-membered heterocycle family, which includes sulfur (DBTD), oxygen (oxazepine), and unsubstituted (diazepine) analogues.

Molecular Formula C12H8N2O
Molecular Weight 196.20 g/mol
CAS No. 257-09-0
Cat. No. B15495816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,f][1,4,5]oxadiazepine
CAS257-09-0
Molecular FormulaC12H8N2O
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NC3=CC=CC=C3O2
InChIInChI=1S/C12H8N2O/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)15-11/h1-8H
InChIKeyRRROFENMTBTBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,f][1,4,5]oxadiazepine (CAS 257-09-0): Key Physicochemical and Structural Identifiers for Informed Procurement


Dibenzo[b,f][1,4,5]oxadiazepine (DBOD, CAS 257-09-0) is a tricyclic heterocycle featuring a seven-membered oxadiazepine ring fused to two benzene rings (molecular formula C12H8N2O, molecular weight 196.20 g/mol) [1]. It belongs to the dibenzo-fused seven-membered heterocycle family, which includes sulfur (DBTD), oxygen (oxazepine), and unsubstituted (diazepine) analogues [2]. The compound functions as a bridged azobenzene photoswitch but, unlike its thiadiazepine counterpart (DBTD), exhibits notably limited Z→E photoisomerization—a property that defines its primary differentiation from in-class compounds and informs its suitability (or lack thereof) for molecular solar thermal (MOST) energy storage and photo-click chemistry applications [2].

Why Dibenzo[b,f][1,4,5]oxadiazepine Cannot Be Replaced by Generic Seven-Membered Heterocyclic Analogues


The seven-membered dibenzo-fused heterocycle family encompasses oxadiazepine, thiadiazepine, oxazepine, and diazepine variants, each differing only by a single heteroatom substitution. Despite this apparent structural similarity, the photochemical behavior of these analogues diverges dramatically: dibenzo[b,f][1,4,5]thiadiazepine (DBTD) exhibits efficient Z→E photoisomerization with a quantum yield of 0.516 at 298 K [1], while dibenzo[b,f][1,4,5]oxadiazepine (DBOD) shows an order-of-magnitude lower efficiency (19% quantum yield) and sub-picosecond thermal reversion of the metastable E-isomer [2]. This heteroatom-dependent performance means that generic substitution of DBOD with DBTD, or vice versa, yields fundamentally different photochemical outcomes that cannot be compensated by adjusting concentration, solvent, or irradiation wavelength—making compound-specific selection essential for photoswitch-dependent applications.

Quantitative Differential Evidence: Dibenzo[b,f][1,4,5]oxadiazepine Against Closest Structural Analogues


Z→E Photoisomerization Quantum Yield: DBOD vs. DBTD (Thiadiazepine Analogue)

Dibenzo[b,f][1,4,5]oxadiazepine (DBOD) exhibits a Z→E photoisomerization quantum yield of 19% at 300 K under computational simulation conditions [1]. In contrast, the sulfur-containing structural analogue dibenzo[b,f][1,4,5]thiadiazepine (DBTD) achieves a quantum yield of 0.516 (51.6%) at 298 K under 405 nm irradiation, as determined experimentally via potassium ferrioxalate actinometry [2]. This represents an approximately 2.7-fold difference in photoisomerization efficiency, rendering DBOD substantially less effective as a photoswitch for applications requiring high-yield Z→E conversion.

Molecular Photoswitches Photoisomerization Quantum Yield Bioorthogonal Click Chemistry

Thermal Stability of the Metastable E-Isomer: DBOD vs. Fluorinated Derivative PDOD

The metastable E-isomer of unmodified dibenzo[b,f][1,4,5]oxadiazepine (DBOD) undergoes rapid thermal relaxation to the Z-form within approximately 400 femtoseconds at room temperature, driven by a low thermal barrier and preferential kinetic energy allocation into azo-group torsional modes [1]. In comparison, the perfluorinated derivative perfluorodibenzo[b,f][1,4,5]oxadiazepine (PDOD) stabilizes the E-isomer for over 400 fs at 100 K, with a substantially elevated thermal E→Z isomerization barrier while preserving a high isomerization energy of 164.3 kJ/mol [1]. This differential demonstrates that the parent DBOD scaffold is thermally unstable for energy storage, whereas fluorination is required to achieve practical E-isomer lifetimes.

Molecular Solar Thermal Energy Storage Thermal Back-Conversion E-Isomer Stability

Photoisomerization Z→E Quantum Yield: DBOD vs. Fluorinated Derivative PDOD at Low Temperature

The Z→E photoisomerization quantum yield of perfluorodibenzo[b,f][1,4,5]oxadiazepine (PDOD) at 100 K reaches 26%, compared to 19% for unmodified DBOD at 300 K [1]. This 7-percentage-point enhancement, achieved through perfluorination and reduced-temperature operation, quantifies the performance gap between the native oxadiazepine scaffold and its optimized derivative. The fluorination strategy simultaneously addresses the thermal stability deficit and improves photochemical yield, establishing PDOD as a distinct compound with measurably superior photoswitching metrics relative to the parent DBOD.

Cryogenic Photoswitching Fluorinated Azobenzenes Quantum Yield Enhancement

Bioorthogonal Click-Reactivity: DBOD Inactivity vs. DBTD as a Photo-Click Reporter

Dibenzo[b,f][1,4,5]thiadiazepine (DBTD) functions as an efficient dipolarophile in photo-click cycloaddition reactions with diarylsydnone-derived nitrile imines, enabling spatiotemporally controlled protein labeling on live cells [1]. The (Z)→(E) photoisomerization of DBTD generates ring-strain that accelerates the cycloaddition, with a photo-switching quantum yield of 0.516 at 405 nm [1]. In contrast, the oxygen-containing dibenzo[b,f][1,4,5]oxadiazepine (DBOD) exhibits negligible Z→E photoisomerization and has not been reported to participate in analogous photo-click ligation reactions [2]. This functional dichotomy means DBOD cannot serve as a drop-in replacement for DBTD in bioorthogonal photo-click chemistry workflows.

Bioorthogonal Chemistry Photo-Click Ligation Protein Modification

Defensible Application Scenarios for Dibenzo[b,f][1,4,5]oxadiazepine Based on Verified Differential Evidence


Negative Control Compound for Photoswitch Development and MOST Energy Storage Research

DBOD's uniquely poor photoisomerization performance—documented by a 19% Z→E quantum yield at 300 K and sub-400 fs E-isomer reversion [1]—makes it an ideal negative control for benchmarking next-generation photoswitches. Research groups developing bridged azobenzene derivatives for molecular solar thermal energy storage can use DBOD to establish baseline failure metrics, against which fluorinated derivatives (e.g., PDOD, 26% quantum yield, 164.3 kJ/mol storage) and thiadiazepine analogues (DBTD, 51.6% quantum yield) can be quantitatively compared [1][2].

Model Substrate for Heteroatom-Dependent Photophysical Mechanistic Studies

The stark contrast between DBOD (oxygen-bridged, poor photoswitch) and DBTD (sulfur-bridged, efficient photoswitch) provides a minimal perturbation system for computational and spectroscopic investigations of heteroatom effects on excited-state dynamics. DBOD's failure mechanism—involving low thermal barrier, retained kinetic energy, and preferential torsional mode excitation—has been fully characterized via NAMD simulations [1], making the compound a validated model for studying structure-photophysics relationships in seven-membered cyclic azobenzenes.

Synthetic Precursor to Fluorinated Oxadiazepine Photoswitches

While native DBOD lacks practical photoswitching utility, it serves as the essential synthetic starting material for preparing perfluorinated dibenzo[b,f][1,4,5]oxadiazepine (PDOD), which demonstrates markedly improved thermal stability and quantum yield (26%) [1]. Procurement of DBOD is therefore justified for laboratories pursuing fluorination-based optimization strategies aimed at developing high-performance MOST materials derived from the oxadiazepine scaffold.

Comparative Reference Standard in Bioorthogonal Reagent Development

For laboratories developing bioorthogonal photo-click chemistry reagents, DBOD serves as a critical inactive comparator to validate the specificity of DBTD-based ligation systems. The absence of photo-click cycloaddition activity in DBOD—contrasted with DBTD's demonstrated protein-labeling capability [2]—allows researchers to confirm that observed labeling signals arise specifically from thiadiazepine-mediated ring-strain loading rather than from nonspecific heterocycle-protein interactions.

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